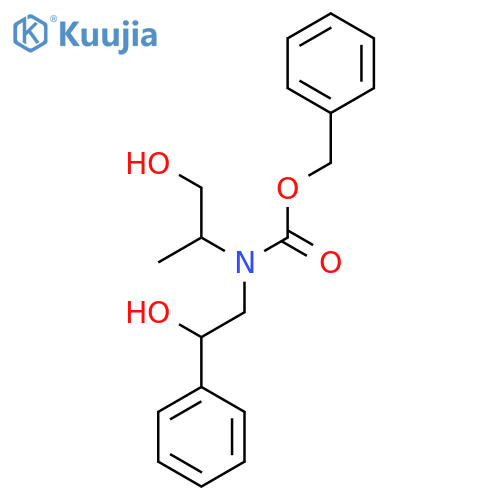

Cas no 2680888-70-2 (benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate)

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28295409

- 2680888-70-2

- benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate

-

- インチ: 1S/C19H23NO4/c1-15(13-21)20(12-18(22)17-10-6-3-7-11-17)19(23)24-14-16-8-4-2-5-9-16/h2-11,15,18,21-22H,12-14H2,1H3

- InChIKey: NULAYUYHGYUOOX-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CC=CC=1)CN(C(=O)OCC1C=CC=CC=1)C(C)CO

計算された属性

- せいみつぶんしりょう: 329.16270821g/mol

- どういたいしつりょう: 329.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 70Ų

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28295409-0.1g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28295409-5.0g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28295409-10.0g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28295409-0.05g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28295409-0.5g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28295409-2.5g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28295409-1.0g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28295409-10g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28295409-0.25g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28295409-1g |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate |

2680888-70-2 | 1g |

$1214.0 | 2023-09-07 |

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate 関連文献

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

9. Book reviews

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamateに関する追加情報

Research Briefing on Benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate (CAS: 2680888-70-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in novel carbamate derivatives, particularly benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate (CAS: 2680888-70-2). This compound has emerged as a promising candidate for various therapeutic applications due to its unique structural features and potential biological activities. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.

The synthesis of benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate involves a multi-step process that ensures high yield and purity. Recent studies have optimized the reaction conditions to improve the efficiency of the synthesis, employing advanced catalytic systems and green chemistry principles. The compound's structural characterization has been confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring its chemical integrity and reproducibility for further studies.

In terms of biological activity, preliminary in vitro studies have demonstrated that benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate exhibits significant inhibitory effects on specific enzymatic targets involved in inflammatory pathways. These findings suggest its potential as an anti-inflammatory agent, with further investigations underway to elucidate its precise mechanism of action. Additionally, the compound's pharmacokinetic properties, including its stability, solubility, and bioavailability, are currently being evaluated to assess its suitability for in vivo applications.

Recent collaborations between academic institutions and pharmaceutical companies have accelerated the development of benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate as a lead compound for drug discovery. Its modular structure allows for further derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize its therapeutic efficacy. Computational modeling and molecular docking studies have also been employed to predict its interactions with biological targets, providing valuable insights for rational drug design.

Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Issues such as toxicity, metabolic stability, and formulation optimization need to be addressed through comprehensive preclinical studies. However, the growing body of research on benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate underscores its significance as a versatile scaffold in medicinal chemistry, with the potential to yield novel therapeutics for a range of diseases.

In conclusion, benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate (CAS: 2680888-70-2) represents a compelling area of research in the chemical biology and pharmaceutical fields. Its unique properties and promising biological activities make it a valuable candidate for further investigation and development. Continued interdisciplinary efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its path to clinical application.

2680888-70-2 (benzyl N-(2-hydroxy-2-phenylethyl)-N-(1-hydroxypropan-2-yl)carbamate) 関連製品

- 1226429-11-3(N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide)

- 832738-10-0(1-(2-chloro-6-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine)

- 2138526-48-2(tert-butyl 2-amino-2-cyclopropyl-3-(4,5-diiodo-1H-imidazol-1-yl)propanoate)

- 1274901-69-7(1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol)

- 2171807-09-1(4-4-(diethylamino)phenylpyrrolidine-3-carboxylic acid)

- 1806944-70-6(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine)

- 861924-64-3(3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)

- 1017100-00-3(4-({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamido}methyl)-N-methylbenzamide)

- 151367-92-9(Carbamic acid, [(3S)-2,6-dioxo-3-piperidinyl]-, 1,1-dimethylethyl ester)

- 1807093-17-9(5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine)